
Sempervirine nitrate
Overview
Description
Sempervirine nitrate is a phytochemical compound with the chemical formula C19H17N3O3 It is a derivative of sempervirine, an alkaloid found in the plant Gelsemium elegans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sempervirine nitrate typically involves the extraction of sempervirine from Gelsemium elegans, followed by its conversion to the nitrate form. The process begins with the isolation of sempervirine through solvent extraction and chromatographic techniques. Once isolated, sempervirine is reacted with nitric acid under controlled conditions to form this compound. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, and the crude extract is purified using column chromatography. The purified sempervirine is then converted to its nitrate form using nitric acid. The final product is obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Sempervirine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its parent alkaloid, sempervirine.
Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of sempervirine.
Reduction: Sempervirine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reference substance in analytical chemistry for the development of chromatographic methods.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential anti-cancer properties, particularly in hepatocellular carcinoma and glioma cells. .
Industry: Utilized in the development of phytochemical standards for quality control in herbal products.
Mechanism of Action
The mechanism of action of sempervirine nitrate involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to inhibit the Wnt/β-catenin pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can induce autophagy through the Akt/mTOR signaling pathway, further contributing to its anti-cancer effects .
Comparison with Similar Compounds
Sempervirine nitrate can be compared with other alkaloid nitrates such as:
- Chelidonine nitrate
- Chelerythrine nitrate
- Coptisine nitrate
Uniqueness
This compound is unique due to its specific interaction with the Wnt/β-catenin and Akt/mTOR pathways, which are critical in cancer cell regulation. This distinguishes it from other alkaloid nitrates that may not target these pathways as effectively.
Similar Compounds
- Chelidonine nitrate : Known for its anti-cancer properties, particularly in leukemia cells.
- Chelerythrine nitrate : Studied for its potential as a protein kinase C inhibitor.
- Coptisine nitrate : Investigated for its antimicrobial and anti-inflammatory effects.
Biological Activity
Sempervirine nitrate is an alkaloid derived from the plant Gelsemium elegans and has garnered attention for its diverse biological activities, particularly in cancer research and pharmacology. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
- Common Name : this compound
- CAS Number : 17994-15-9
- Molecular Formula : C₁₉H₁₇N₃O₃
- Molecular Weight : 335.36 g/mol
Recent studies have identified that Sempervirine exhibits significant antitumor properties. It has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis through the regulation of the Wnt/β-catenin signaling pathway. This pathway is crucial in regulating cell growth and differentiation, making it a significant target in cancer therapy .
Biological Activities
-
Antitumor Activity
- This compound has demonstrated antimitotic activity in various animal models. In studies involving mice with tumors, it effectively reduced tumor growth and induced cell death in cancerous cells .
- A study published in Frontiers in Pharmacology highlighted that Sempervirine inhibits HCC cell proliferation and promotes apoptosis via the Wnt/β-catenin pathway .
- Analgesic and Anti-inflammatory Effects
- Cytotoxicity
Study 1: Antitumor Efficacy
A comparative study investigated the effects of this compound on various tumor types in mice. Results indicated a significant reduction in tumor size and weight compared to control groups, emphasizing its potential as an anticancer agent.
Tumor Type | Control Group Weight (g) | Treatment Group Weight (g) | % Reduction |
---|---|---|---|
Hepatocellular Carcinoma | 15.4 | 9.2 | 40% |
Ovarian Tumor | 12.8 | 7.5 | 41% |
Study 2: Neuropharmacological Effects
In another study, the effects of Sempervirine on neurotransmitter uptake were analyzed using rat brain preparations. The findings indicated that higher concentrations inhibited neurotransmitter uptake while lower concentrations enhanced it.
Concentration (μg/ml) | Noradrenaline Uptake (%) | Serotonin Uptake (%) |
---|---|---|
10 | +15 | +20 |
100 | -25 | -30 |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing Sempervirine nitrate in academic research?
- Methodological Answer : Synthesis typically involves isolating Sempervirine from natural sources (e.g., Gelsemium species) followed by nitration. Characterization employs techniques like:
- High-Performance Liquid Chromatography (HPLC) for purity assessment .
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
- Melting Point Analysis (reported range: 268–277°C with decomposition) to verify crystallinity and stability .
Q. How can researchers quantitatively analyze this compound in complex matrices (e.g., plant extracts)?
- Methodological Answer : Use UV-Vis Spectrophotometry at wavelengths where this compound exhibits strong absorbance (e.g., ~300 nm). For higher sensitivity:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic labeling minimizes matrix interference .
- Ion-Exchange Chromatography isolates nitrate ions, enabling indirect quantification .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stability of this compound under varying physicochemical conditions?
- Methodological Answer : Design stability studies using:
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (e.g., 40–60°C) and monitor decomposition via Thermogravimetric Analysis (TGA) .
- pH-Dependent Solubility Assays : Test solubility in buffers (pH 2–9) to identify stability thresholds .
- Light Exposure Experiments : Use controlled UV chambers to assess photodegradation kinetics .
Q. How can researchers investigate the interaction of this compound with biological macromolecules (e.g., DNA or enzymes)?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) quantifies binding affinity and thermodynamics .
- Molecular Dynamics Simulations predict interaction sites using software like AutoDock .
- In Vitro Enzyme Inhibition Assays (e.g., acetylcholinesterase) with Lineweaver-Burk plots to determine inhibition mechanisms .
Q. Data Analysis and Reproducibility Challenges
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Meta-Analysis : Compare data from peer-reviewed studies (e.g., solubility in water vs. methanol ) and identify variables like temperature or solvent grade.
- Collaborative Validation : Reproduce experiments across labs using standardized protocols (e.g., ICH guidelines for stability testing ).
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Methodological Answer :
- Detailed Supplemental Materials : Publish step-by-step synthesis protocols, including solvent suppliers and equipment calibration data .
- Open Data Platforms : Share raw NMR/MS spectra and chromatograms in repositories like Zenodo for peer validation .
- Interlaboratory Studies : Coordinate multi-lab trials to assess methodological robustness, addressing variables like humidity during crystallization .
Properties
IUPAC Name |
nitric acid;16,17,18,19-tetrahydroyohimban | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUCQNAZVURGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70417707 | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5436-46-4 | |
Record name | Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5436-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sempervirine, nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sempervirine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70417707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5436-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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